

# Chemical structure and properties of 7-Methylxanthine

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## Compound of Interest

Compound Name: 7-Methylxanthine

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## 7-Methylxanthine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-Methylxanthine** (7-MX), a purine alkaloid and a primary metabolite of caffeine and theobromine, is a compound of significant interest in the scientific and pharmaceutical communities.[1][2] Known chemically as 7-methyl-3H-purine-2,6-dione, it acts as a non-selective adenosine receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and toxicology of **7-Methylxanthine**. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with structured data tables for easy reference and visual diagrams of key biological pathways and experimental workflows.

## Chemical Structure and Physicochemical Properties

**7-Methylxanthine** is a xanthine derivative where a methyl group is attached to the nitrogen at the 7-position of the purine ring.[2][3] This structural feature is key to its biological activity and physicochemical characteristics.

### Chemical Structure

The chemical structure of **7-Methylxanthine** is illustrated below.

Caption: Chemical structure of **7-Methylxanthine**.

## Physicochemical Data

A summary of the key physicochemical properties of **7-Methylxanthine** is presented in the table below for quick reference.

Property	Value	Reference
IUPAC Name	7-methyl-3H-purine-2,6-dione	[1][2]
Other Names	Heteroxanthine, 7-MX	[1][4]
CAS Number	552-62-5	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	[1][5]
Molecular Weight	166.14 g/mol	[1][2]
Melting Point	≥300 °C	[2][5]
logP	-0.89	[2]
Water Solubility	18070 mg/L (estimated at 25 °C)	[6]
pKa	8.33	[7]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **7-Methylxanthine**.

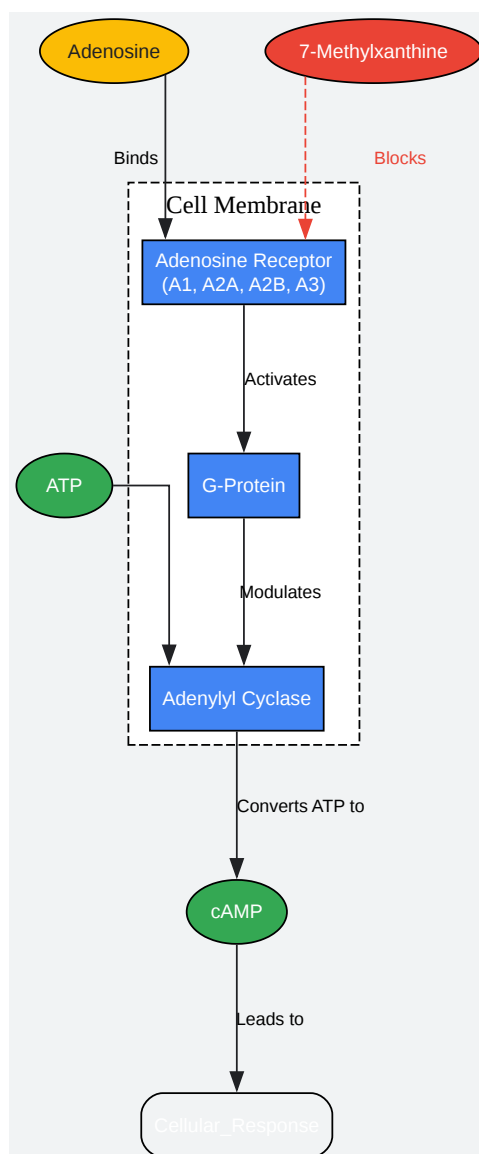
Spectroscopic Data	Details	Reference
<sup>1</sup> H NMR (600 MHz, 5% DMSO)	δ 11.45 (1H, s, NH), 10.83 (1H, s, NH), 7.88 (1H, s, CH), 3.86 (3H, s, CH <sub>3</sub> )	[8][9]
<sup>13</sup> C NMR	Data available from various sources.	[8]
Mass Spectrometry	MS and MS/MS data are available for identification and quantification.	[10]

## Pharmacology and Mechanism of Action

The primary pharmacological effect of **7-Methylxanthine** is its role as a non-selective antagonist of adenosine receptors (A<sub>1</sub>, A<sub>2a</sub>, A<sub>2e</sub>, and A<sub>3</sub>).<sup>[1][11]</sup> By blocking these receptors, 7-MX interferes with the signaling pathways of adenosine, a neuromodulator with generally inhibitory effects in the central nervous system.<sup>[12]</sup> This antagonism leads to various physiological responses, including CNS stimulation.<sup>[12]</sup>

## Adenosine Receptor Antagonism Signaling Pathway

The diagram below illustrates the general mechanism of adenosine receptor antagonism by **7-Methylxanthine**. Adenosine binding to its G-protein coupled receptors (GPCRs) typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.<sup>[13]</sup> 7-MX competitively binds to these receptors, preventing adenosine-mediated signaling.<sup>[11]</sup>



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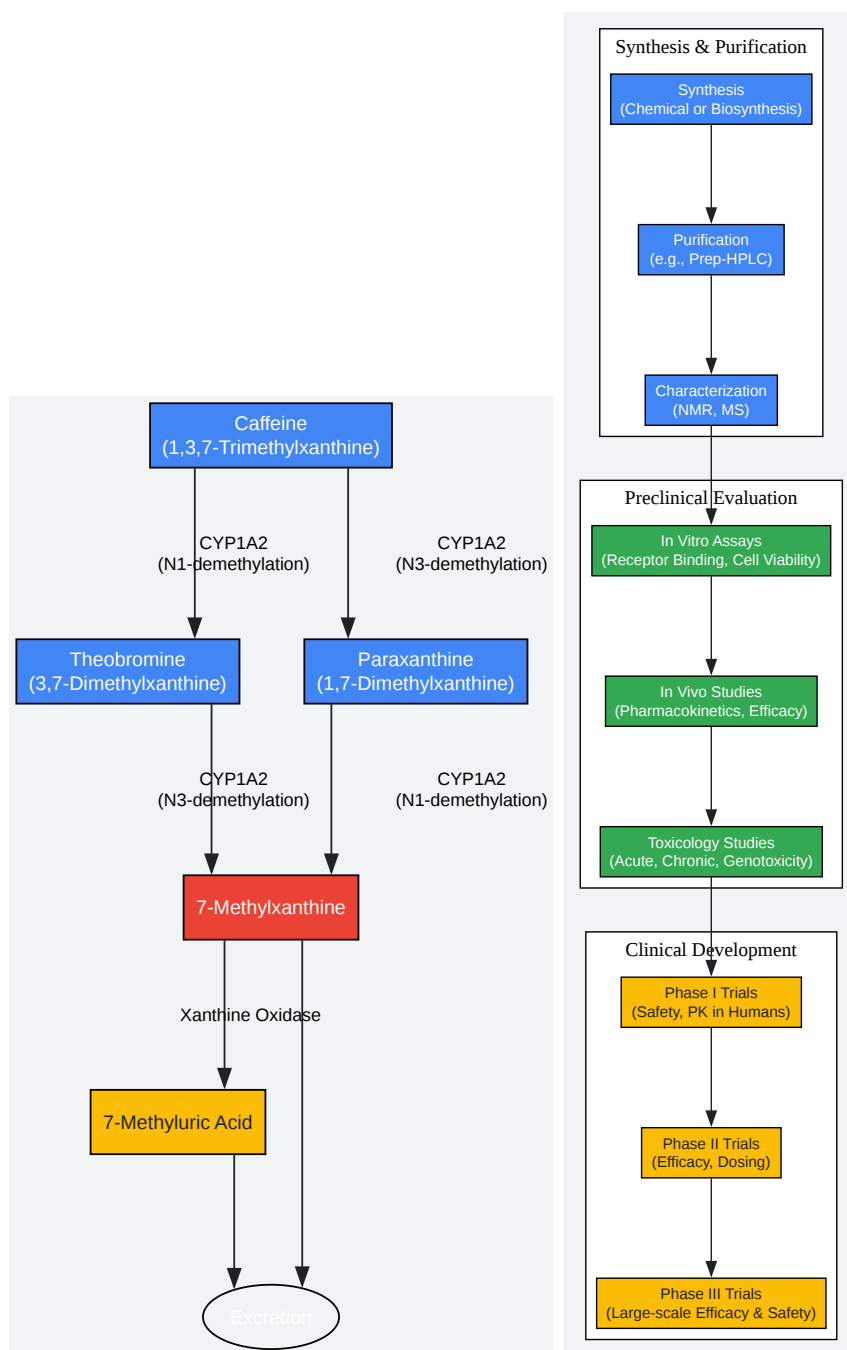
Caption: Adenosine receptor antagonism by **7-Methylxanthine**.

## Metabolism and Pharmacokinetics

**7-Methylxanthine** is a significant metabolite of the widely consumed methylxanthines, caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The metabolism primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[14][15]

## Metabolic Pathway from Caffeine and Theobromine

The metabolic conversion of caffeine and theobromine to **7-Methylxanthine** involves demethylation reactions. **7-Methylxanthine** can then be further metabolized to 7-methyluric acid.[1]



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